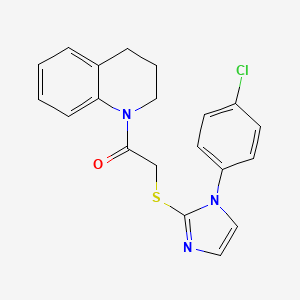

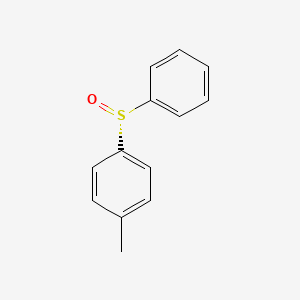

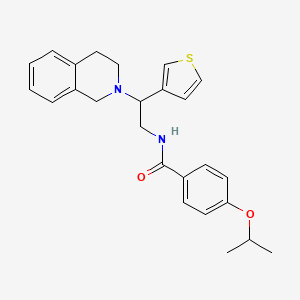

5-Amino-1-(3-fluorophenyl)-1h-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-Amino-1-(3-fluorophenyl)-1h-pyrazole-4-carboxylic acid” is a chemical compound with potential biological activity . It is suggested that the 1,2,4-triazole-5-thione core, with a 3-fluorophenyl moiety, could be a possible scaffold for the further development of new antimicrobial agents with multiple mechanisms of action .

Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3- (5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Aplicaciones Científicas De Investigación

Medicine: Antimicrobial and Antifungal Applications

This compound has been utilized in the synthesis of new Schiff bases, which have shown promising results in combating infectious diseases. The derivatives exhibit moderate antifungal activity against Candida species, with significant activity against C. albicans. This is crucial in addressing drug-resistant strains of bacteria and fungi, especially in immunocompromised patients .

Agriculture: Plant Protection

In agriculture, heterocyclic compounds like 1,3,4-oxadiazoles, which can be synthesized using similar compounds, play a vital role. They exhibit herbicidal, insecticidal, and fungicidal activities, providing a means to protect crops from various pathogens and pests .

Biotechnology: Drug Design and Toxicity Studies

The compound’s derivatives are being explored for their antibacterial and antifungal properties using molecular docking studies. These studies help in understanding the mechanism of action and designing drugs with specific target interactions. Additionally, the toxicity of these compounds on cell lines is being examined, which is essential for biotechnological applications .

Environmental Science: Corrosion Inhibition

Fluorinated triazoles and tetrazoles, which can be synthesized from similar compounds, are known for their corrosion inhibition properties. This application is significant in environmental science, where the prevention of material degradation is crucial .

Material Science: Semiconductor Components

Compounds with fluorinated triazolyl or tetrazolyl groups, which can be derived from similar chemical structures, are used in material sciences. They are components of semiconductors and other materials that require specific electronic properties .

Industrial Chemistry: Synthesis of Complex Molecules

In industrial chemistry, the compound is used as a precursor for synthesizing complex molecules. The pathways involve reactions with various amines under specific conditions, leading to a wide range of products with potential industrial applications .

Biotechnology: Cytotoxicity and Bioactive Compound Synthesis

Some derivatives of this compound have shown cytotoxic properties in certain cell lines. This is particularly relevant in cancer research, where understanding the cytotoxic effects can lead to the development of new therapeutic agents .

Pharmaceutical Development: Anticancer and Antidiabetic Drugs

Fluorinated derivatives of azoles, which can be synthesized from compounds like 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid, are used in the development of anticancer and antidiabetic drugs. These compounds are integral to creating bioactive molecules that can interact with specific biological targets .

Direcciones Futuras

Propiedades

IUPAC Name |

5-amino-1-(3-fluorophenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-6-2-1-3-7(4-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHBYGONDIYODB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=C(C=N2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(3-fluorophenyl)-1h-pyrazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2885466.png)

![5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2885467.png)

![Benzo[b]thiophen-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2885473.png)

![3-{5-[6-(4-bromophenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2885477.png)

![1-(Diphenylmethyl)-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2885483.png)